2-(4-Bromo-2-fluorophenyl)propan-2-ol
Overview
Description
2-(4-Bromo-2-fluorophenyl)propan-2-ol is a useful research compound. Its molecular formula is C9H10BrFO and its molecular weight is 233.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization of Derivatives
2-(4-Bromo-2-fluorophenyl)propan-2-ol serves as a precursor in the synthesis of various chemically significant compounds. For example, it is involved in the synthesis of chalcone derivatives through Claisen-Schmidt condensation reactions, which are then characterized by FT-IR, elemental analysis, and X-ray diffraction. These compounds exhibit weak intermolecular interactions, including hydrogen bonding and π interactions, as revealed by Hirshfeld surface analysis (Salian et al., 2018). Similarly, it is used in the preparation of -fluoro- and ,-difluoro-histidinols, demonstrating its versatility in synthesizing biochemically relevant molecules (Dolenský et al., 2003).
Intermediate in Biologically Active Compounds
The compound serves as an important intermediate in the creation of biologically active compounds. One study outlined the multi-step synthesis of 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, emphasizing its significance in the development of therapeutic agents (Wang et al., 2016).
Antimicrobial Agent Synthesis
Another application involves the synthesis and characterization of substituted phenyl azetidines, which are explored for their potential antimicrobial properties. This showcases the role of this compound in developing new antimicrobial agents (Doraswamy & Ramana, 2013).
One-Pot Synthesis Method
A one-pot synthesis method has been developed for 4-Bromo-2-fluorobiphenyl, using this compound as a starting material. This method emphasizes cost-efficiency and reaction condition optimization, highlighting the compound's utility in synthetic chemistry (Yong-qiang, 2012).
Claisen Rearrangements
The compound is also instrumental in Claisen rearrangements, specifically in transformations involving vinyl fluorides, leading to the production of fluorinated compounds with potential application in organic synthesis and material science (Tranel & Haufe, 2004).
Mechanism of Action
Target of Action
It’s known that bromo and fluoro groups in organic compounds often interact with various enzymes and receptors in the body, altering their function .
Mode of Action
It’s known that bromo and fluoro groups can participate in elimination reactions . For instance, in the case of 2-bromopropane, the hydroxide ion acts as a base, removing a hydrogen ion from the carbon atom next to the one holding the bromine . This could potentially be a part of the interaction mechanism of 2-(4-Bromo-2-fluorophenyl)propan-2-ol with its targets.
Biochemical Pathways
It’s known that this compound serves as a crucial intermediate in multi-step syntheses of various biologically active compounds. For instance, it is a key precursor in the synthesis of a pyrimidine fungicide lead.
Pharmacokinetics
The physical properties such as melting point, boiling point, and density of the compound can influence its pharmacokinetic properties .
Result of Action
Biochemical Analysis
Biochemical Properties
2-(4-Bromo-2-fluorophenyl)propan-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions due to the presence of the bromine and fluorine atoms in its structure. These interactions can influence the activity of enzymes and proteins, thereby affecting biochemical pathways .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with specific receptors or enzymes involved in these pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, it can bind to specific enzymes, altering their activity either by inhibition or activation. This binding can lead to changes in the downstream biochemical pathways, ultimately affecting cellular function . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response . High doses of this compound can lead to toxicity, affecting vital organs and systems in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions . These interactions can affect the overall metabolic balance within cells and tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The distribution of this compound can influence its biological activity and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biological activity .
Properties
IUPAC Name |
2-(4-bromo-2-fluorophenyl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-9(2,12)7-4-3-6(10)5-8(7)11/h3-5,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWCTVRHFBDISJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)Br)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201256892 | |
Record name | 4-Bromo-2-fluoro-α,α-dimethylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201256892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749928-52-7 | |
Record name | 4-Bromo-2-fluoro-α,α-dimethylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=749928-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-fluoro-α,α-dimethylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201256892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-bromo-2-fluorophenyl)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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